molecular formula C12H14N2O4 B14835165 4-Cyclopropoxy-2-(dimethylcarbamoyl)nicotinic acid

4-Cyclopropoxy-2-(dimethylcarbamoyl)nicotinic acid

Katalognummer: B14835165
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: UEGIPLSWXFAVEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-2-(dimethylcarbamoyl)nicotinic acid is a chemical compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol . It belongs to the class of nicotinic acid derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 4-Cyclopropoxy-2-(dimethylcarbamoyl)nicotinic acid involves multicomponent reactions. One common method includes the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction typically occurs in ethanol at room temperature, and the intermediate products undergo further transformations to yield the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

4-Cyclopropoxy-2-(dimethylcarbamoyl)nicotinic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-2-(dimethylcarbamoyl)nicotinic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-2-(dimethylcarbamoyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways . These interactions lead to various biological effects, which are the basis for its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropoxy-2-(dimethylcarbamoyl)nicotinic acid can be compared with other nicotinic acid derivatives, such as:

Eigenschaften

Molekularformel

C12H14N2O4

Molekulargewicht

250.25 g/mol

IUPAC-Name

4-cyclopropyloxy-2-(dimethylcarbamoyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H14N2O4/c1-14(2)11(15)10-9(12(16)17)8(5-6-13-10)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,16,17)

InChI-Schlüssel

UEGIPLSWXFAVEW-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=NC=CC(=C1C(=O)O)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.